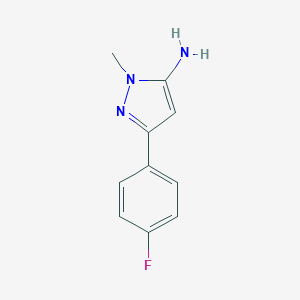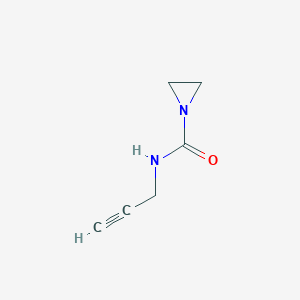
N-(N-(2-propynyl)carbamoyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N-(2-propynyl)carbamoyl)aziridine, also known as PAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PAC is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for various applications. In
Wirkmechanismus
The mechanism of action of N-(N-(2-propynyl)carbamoyl)aziridine involves the activation of the mitochondrial pathway of apoptosis. N-(N-(2-propynyl)carbamoyl)aziridine induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis.
Biochemische Und Physiologische Effekte
N-(N-(2-propynyl)carbamoyl)aziridine has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis, N-(N-(2-propynyl)carbamoyl)aziridine has been shown to inhibit cell proliferation and migration. N-(N-(2-propynyl)carbamoyl)aziridine has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(N-(2-propynyl)carbamoyl)aziridine is its small size, which allows it to easily penetrate cell membranes. N-(N-(2-propynyl)carbamoyl)aziridine is also stable under physiological conditions, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of N-(N-(2-propynyl)carbamoyl)aziridine is its cytotoxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(N-(2-propynyl)carbamoyl)aziridine. One potential application of N-(N-(2-propynyl)carbamoyl)aziridine is in the development of cancer therapeutics. Further studies are needed to determine the efficacy of N-(N-(2-propynyl)carbamoyl)aziridine in different types of cancer and to optimize its therapeutic potential. Additionally, N-(N-(2-propynyl)carbamoyl)aziridine has potential applications in the study of mitochondrial dysfunction and in the development of novel antimicrobial agents. Further research is needed to fully understand the mechanism of action of N-(N-(2-propynyl)carbamoyl)aziridine and its potential applications in various fields of research.
In conclusion, N-(N-(2-propynyl)carbamoyl)aziridine is a small molecule with unique properties that make it an ideal candidate for various scientific research applications. The synthesis of N-(N-(2-propynyl)carbamoyl)aziridine is straightforward, and its mechanism of action has been extensively studied. While there are limitations to its use, N-(N-(2-propynyl)carbamoyl)aziridine has the potential to be a valuable tool in the study of cancer and other diseases. Further research is needed to fully explore the potential of N-(N-(2-propynyl)carbamoyl)aziridine and to develop novel applications for this promising compound.
Synthesemethoden
The synthesis of N-(N-(2-propynyl)carbamoyl)aziridine involves the reaction of 2-propynylamine with aziridine-2-carboxylic acid. The reaction occurs under mild conditions and produces a high yield of N-(N-(2-propynyl)carbamoyl)aziridine. The purity of the synthesized N-(N-(2-propynyl)carbamoyl)aziridine can be increased by using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(N-(2-propynyl)carbamoyl)aziridine has been extensively studied for its potential applications in cancer treatment. Studies have shown that N-(N-(2-propynyl)carbamoyl)aziridine can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. N-(N-(2-propynyl)carbamoyl)aziridine has also been shown to inhibit the growth of tumors in animal models.
Eigenschaften
CAS-Nummer |
142238-08-2 |
|---|---|
Produktname |
N-(N-(2-propynyl)carbamoyl)aziridine |
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
N-prop-2-ynylaziridine-1-carboxamide |
InChI |
InChI=1S/C6H8N2O/c1-2-3-7-6(9)8-4-5-8/h1H,3-5H2,(H,7,9) |
InChI-Schlüssel |
BJUGPNMXCIYCDQ-UHFFFAOYSA-N |
SMILES |
C#CCNC(=O)N1CC1 |
Kanonische SMILES |
C#CCNC(=O)N1CC1 |
Synonyme |
1-Aziridinecarboxamide,N-2-propynyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



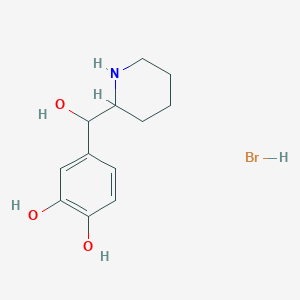
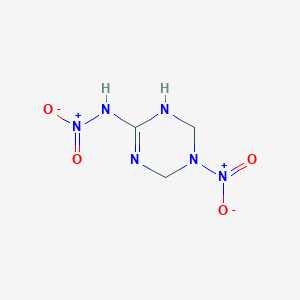
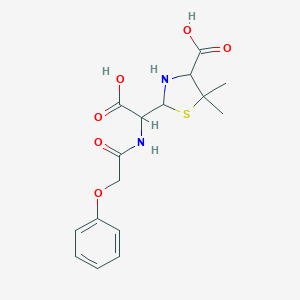
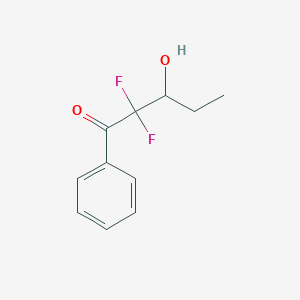
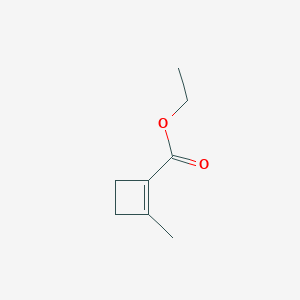
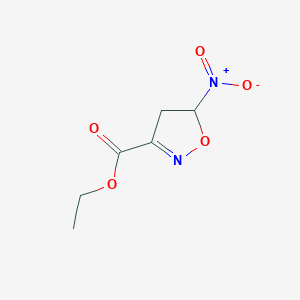
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)
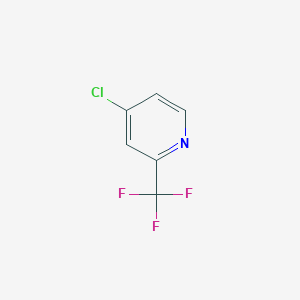
![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
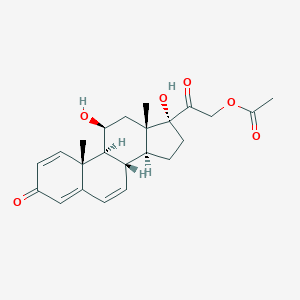
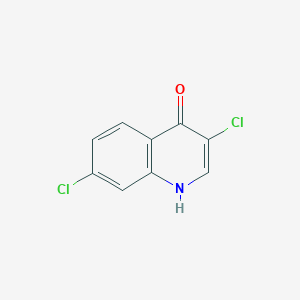
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
